1-Benzyl-3-hydroxypyridinium bromide

Overview

Description

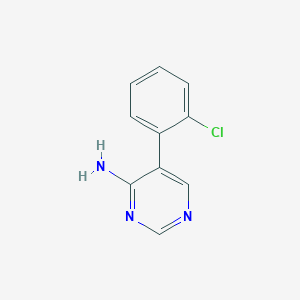

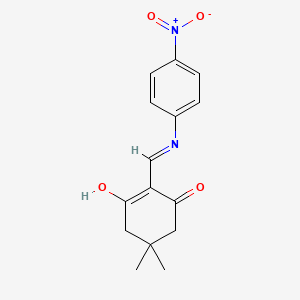

1-Benzyl-3-hydroxypyridinium bromide, also known as BHPB, is an organic compound that is widely used in scientific research. It is a quaternary ammonium salt, which is a type of nitrogen-containing organic compound that is found naturally in many plants and animals. BHPB is a versatile compound with many applications in the laboratory, including synthesis, spectroscopy, and chromatography. It has also been used in medicinal applications, such as in the treatment of various diseases and disorders.

Scientific Research Applications

Synthesis and Characterization

Novel Acridizinium Salts Synthesis : A new method for preparing 1-hydroxypyrido[1,2-b]isoquinolinium bromides, including compounds similar to 1-Benzyl-3-hydroxypyridinium bromide, was proposed. This process involves intramolecular aromatic electrophilic substitution in related compounds (Potikha, Sypchenko, & Kovtunenko, 2013).

Experimental and Theoretical Studies : The molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, a compound structurally related to this compound, has been characterized through X-ray diffraction, DFT calculations, FTIR, and NMR spectra. This provides insight into the properties and potential applications of similar compounds (Szafran, Katrusiak, & Dega-Szafran, 2013).

Applications in Chemical Reactions

Electrochemical Reduction : The electrochemical reduction of salts like 1-benzyl-3,5-bis(methylcarbamoyl)pyridinium bromide leads to the formation of various isomeric dimers. This suggests potential applications in electrochemical processes and synthesis (Carelli et al., 2002).

Photoluminescent Properties : Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide exhibit significant photoluminescent properties. This research opens up possibilities for applications in optoelectronics and photonics (Weng et al., 2018).

Extraction and Separation Processes

- Extraction of Molybdenum(VI) : Quaternary salts, including those structurally similar to this compound, have been used as extractants of molybdenum(VI) ions from sulfate media. This highlights their potential in industrial extraction processes (Wejman-Gibas et al., 2016).

Antibacterial Properties

- Antibacterial Activities of Derivatives : Research on benzyl substituted pyridine bromide quaternary ammonium salts, similar to this compound, demonstrated good antibacterial properties against various bacteria (Ni Chun-lin, 2010).

Safety and Hazards

The safety information for 1-Benzyl-3-hydroxypyridinium bromide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many similar compounds interact with their targets by binding to specific sites, altering the target’s function, and triggering a cascade of biochemical events .

Biochemical Pathways

It’s common for compounds to affect multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time .

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-hydroxypyridinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The compound acts as an inhibitor of NADPH oxidase, thereby reducing the production of ROS. This interaction is crucial in preventing oxidative stress and protecting cells from damage .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, this compound can reduce inflammation and promote cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of NADPH oxidase, preventing the enzyme from producing ROS. Additionally, it inhibits the phosphorylation of IκB kinase, which is necessary for the activation of NF-κB. This inhibition leads to a decrease in the expression of pro-inflammatory genes and an increase in the expression of anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on NADPH oxidase and NF-κB for several weeks. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NADPH oxidase and reduces oxidative stress without causing significant toxicity. At high doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate. These changes in metabolite levels can impact cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported by organic cation transporters (OCTs), which facilitate its uptake into cells. Once inside the cells, this compound can bind to various intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the cytoplasm and mitochondria. The compound’s activity and function are influenced by its subcellular localization. For example, its presence in the mitochondria allows it to directly interact with mitochondrial enzymes and modulate mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s targeting to specific organelles .

Properties

IUPAC Name |

1-benzylpyridin-1-ium-3-ol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOVVLHSCLWWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62214-78-2 | |

| Record name | Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62214-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-benzyl-3-hydroxy-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

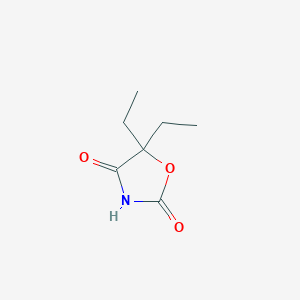

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)

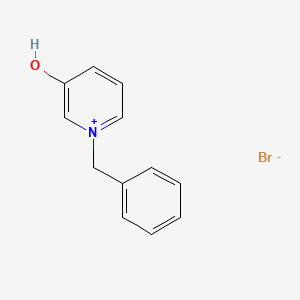

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)